BMS-354326
Description
Significance of Mast Cell Tryptase in Inflammatory Pathophysiology
Mast cell tryptase, primarily β-tryptase in humans, is a neutral serine protease released during mast cell degranulation. abacusdx.comnih.govsonybiotechnology.com It exists in vivo as a heterotetramer, a structure crucial for substrate and drug access to its active site. elsevier.es Tryptase is widely recognized for its significant role in inflammatory and allergic processes. nih.govelsevier.es Elevated levels of tryptase are detected in various inflammatory conditions, including asthma, allergic rhinitis, conjunctivitis, and certain gastrointestinal, dermatological, and cardiovascular disorders. nih.govnih.gov
Tryptase contributes to inflammatory responses through multiple mechanisms. It can activate proteinase-activated receptor type 2 (PAR-2), which is important in airway responses in asthmatic patients. nih.govelsevier.es Tryptase also promotes inflammation, matrix destruction, and tissue remodeling by degrading extracellular matrix proteins and activating other inflammatory cells. nih.govpatsnap.com It can stimulate the expression of inflammatory cytokines like TNFα and IL-6, as well as chemokines such as IL-8, thereby recruiting immune cells to inflammatory sites. elsevier.esnih.govmdpi.com Furthermore, tryptase is involved in airway homeostasis, vascular activity, and gastrointestinal smooth muscle function. nih.gov Its presence in serum is considered a marker of mast cell activation and is used diagnostically to distinguish mast cell-dependent reactions from other systemic disturbances. nih.govmedscape.comnih.gov
Historical Context of Tryptase Inhibitors in Therapeutic Development
Given the prominent role of mast cell tryptase in various inflammatory and allergic diseases, inhibiting its activity has been explored as a therapeutic strategy for several decades. nih.govtandfonline.com Early attempts at developing tryptase inhibitors faced challenges, including issues with specificity and bioavailability. nih.gov Initial inhibitors, often based on structures like indole (B1671886) or benzamidine, sometimes lacked sufficient selectivity over other serine proteases like trypsin. researchgate.netnih.govresearchgate.net
One early peptidic inhibitor, APC-366, demonstrated the potential of tryptase inhibition by reducing airway inflammation and blocking hyperresponsiveness in animal models of asthma and showing some efficacy in clinical trials for mild asthma, although it reportedly caused bronchospasms in some patients. nih.govmdpi.comrndsystems.comnih.gov The development of more potent and selective inhibitors became a key focus in the field. nih.govnih.gov Research efforts have explored various structural classes, including dibasic inhibitors and zinc-mediated inhibitors, aiming to improve target specificity and therapeutic profile. nih.govresearchgate.net The understanding of the tetrameric structure of tryptase, with its active sites oriented towards a central pore, has been crucial in the rational design of more effective inhibitors. nih.govresearchgate.net
Identification and Role of BMS-354326 in Academic Research Endeavors
This compound emerged from the continued research into developing more potent and selective tryptase inhibitors. It is an azetidinone-based compound that represents a further development of earlier inhibitor types, such as BMS-262084. researchgate.netresearchgate.net While BMS-262084 showed some efficacy in preventing allergen-induced bronchoconstriction and inflammatory cell infiltration in animal models, it had relatively low selectivity over trypsin. researchgate.netresearchgate.net
Subsequent research led to the development of compounds like BMS-363131 and this compound, which demonstrated higher potency and significantly improved selectivity for tryptase over trypsin. researchgate.netresearchgate.net This enhanced selectivity is a critical factor in minimizing potential off-target effects and improving the therapeutic potential of a protease inhibitor. patsnap.com
Academic research endeavors involving this compound have focused on characterizing its inhibitory activity and exploring its effects in relevant in vitro and in vivo models of mast cell-mediated inflammation. As a selective tryptase inhibitor, this compound has been utilized in research to further elucidate the specific roles of tryptase in various pathological processes. Its use in academic settings contributes to the broader understanding of mast cell biology and the intricate mechanisms by which tryptase contributes to inflammatory diseases.
While specific detailed research findings solely focused on this compound in publicly available academic literature can be limited compared to clinically developed drugs, its identification and characterization as a potent and selective tryptase inhibitor represent a significant step in the academic pursuit of understanding and targeting mast cell-mediated disorders. It serves as a tool in research to probe tryptase function and validate the enzyme as a therapeutic target.
Table 1: Selectivity of Azetidinone-Based Tryptase Inhibitors
| Compound | Tryptase Inhibition Potency | Selectivity over Trypsin | Reference |
| BMS-262084 | Relatively low | researchgate.netresearchgate.net | |
| BMS-363131 | Higher potency | Much higher selectivity | researchgate.netresearchgate.net |
| This compound | Higher potency | Much higher selectivity | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
708258-16-6 |
|---|---|
Molecular Formula |
C28H40N4O5 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S,3R)-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]-3-(2-piperidin-3-ylethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N4O5/c33-24(12-6-2-5-10-21-8-3-1-4-9-21)30-16-18-31(19-17-30)28(37)32-25(27(35)36)23(26(32)34)14-13-22-11-7-15-29-20-22/h1,3-4,8-9,22-23,25,29H,2,5-7,10-20H2,(H,35,36)/t22?,23-,25+/m1/s1 |
InChI Key |
XVYFBYVSZOCXRJ-OMQKAAQBSA-N |
SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Isomeric SMILES |
C1CC(CNC1)CC[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CNC1)CCC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-354326; BMS 354326; BMS354326; CHEMBL306448; BDBM50144532. |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Bms 354326
Direct Enzymatic Inhibition of Mast Cell Tryptase Activity
BMS-354326 directly inhibits the enzymatic activity of mast cell tryptase. nih.govnih.gov This inhibition is characterized by its potency, indicating that low concentrations of the compound are effective in blocking tryptase function. nih.govnih.govamericanchemicalsuppliers.com
Biochemical Characterization of Inhibitory Potency
Biochemical studies have characterized the inhibitory potency of this compound against human tryptase. Research indicates that this compound is a highly potent tryptase inhibitor with an IC50 value of 1.8 nM. nih.govnih.govhodoodo.comamericanchemicalsuppliers.commolaid.comresearchgate.net The IC50 represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. This low nanomolar IC50 value underscores the potent nature of this compound as a tryptase inhibitor.
Below is a table summarizing the inhibitory potency of this compound:
| Target Enzyme | Inhibition Constant (IC50) |
| Human Mast Cell Tryptase | 1.8 nM |
Selectivity Profile Against Other Serine Proteases
A crucial aspect of a therapeutic agent targeting a specific enzyme is its selectivity, minimizing off-target effects. This compound has been evaluated for its selectivity against a panel of other serine proteases to understand its specificity for mast cell tryptase. nih.govnih.gov
Discrimination from Trypsin and Other Related Proteases
Studies have demonstrated that this compound exhibits excellent selectivity against trypsin and most other related serine proteases. nih.govnih.govhodoodo.compatsnap.comamericanchemicalsuppliers.commolaid.comresearchgate.netresearchgate.net This indicates that while it potently inhibits tryptase, it shows significantly less inhibitory activity against trypsin and other enzymes within the serine protease family. nih.govnih.gov This discrimination is important to avoid unintended inhibition of other proteases involved in essential physiological processes.
Assessment of Off-Target Serine Protease Modulation
The selectivity profile of this compound extends beyond trypsin to include assessment against a range of other serine proteases. While specific data on a broad panel of off-target proteases was not extensively detailed in the search results, the consistent finding across multiple sources highlights its excellent selectivity against "most other related serine proteases" in addition to trypsin. nih.govnih.govhodoodo.compatsnap.comamericanchemicalsuppliers.commolaid.comresearchgate.netresearchgate.net This suggests a favorable profile for targeting tryptase specifically.
Elucidation of Molecular Interactions Governing Tryptase Binding
While detailed crystallographic or structural data specifically for this compound binding to tryptase was not found in the immediate search results, the understanding of tryptase inhibition by azetidinone-based compounds, including those structurally related to this compound, provides insight into potential molecular interactions. Tryptase is a tetrameric serine protease. researchgate.netosti.gov Inhibitors can interact with the active site or exosites on the enzyme. osti.gov The design of azetidinone inhibitors often involves features that allow them to bind effectively to the active site of serine proteases, typically interacting with key residues involved in substrate recognition and catalysis. The high potency and selectivity of this compound suggest specific and favorable interactions within the tryptase binding pocket, allowing it to discriminate against other serine proteases despite the conserved nature of the active site among this enzyme class. Further structural studies would be necessary to fully elucidate the precise molecular interactions governing this compound binding to human mast cell tryptase.
Preclinical Pharmacological Investigations of Bms 354326 Efficacy
In Vitro Efficacy Studies of Tryptase Modulation
In vitro studies are fundamental to characterizing the initial efficacy and mechanism of action of a tryptase inhibitor. These laboratory-based assays provide the first indication of a compound's potential as a therapeutic agent.
Cellular Assays for Functional Tryptase Inhibition
Cellular assays are designed to assess the ability of a compound to inhibit tryptase activity within a cellular context, which more closely mimics the physiological environment than cell-free enzymatic assays. For a compound like BMS-354326, these studies would typically involve the use of mast cell lines (e.g., HMC-1) or isolated primary mast cells.
A common approach involves stimulating these cells to degranulate and release their contents, including tryptase. The activity of the released tryptase is then measured in the presence and absence of the inhibitor. The potency of the inhibitor is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. While the IC50 of this compound in cell-free assays has been reported to be 1.8 nM, specific data from cellular functional assays are not publicly available.
A representative, though hypothetical, data table for such an experiment is presented below:
| Cell Type | Stimulant | This compound Concentration | Tryptase Activity (% of Control) |
| HMC-1 | Calcium Ionophore | 0 nM (Control) | 100% |
| HMC-1 | Calcium Ionophore | 1 nM | 75% |
| HMC-1 | Calcium Ionophore | 10 nM | 48% |
| HMC-1 | Calcium Ionophore | 100 nM | 15% |
| HMC-1 | Calcium Ionophore | 1 µM | 5% |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
Mechanistic Studies in Primary Cell Cultures
Mechanistic studies in primary cell cultures, such as human lung mast cells or skin mast cells, are crucial for understanding how an inhibitor like this compound affects the downstream consequences of tryptase activity. Tryptase is known to activate protease-activated receptor-2 (PAR-2) and cleave various substrates, leading to pro-inflammatory effects.
Investigations in this area would explore the ability of this compound to block these downstream events. For example, researchers might measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines from fibroblasts or epithelial cells co-cultured with activated mast cells, with and without the inhibitor. These studies would provide insight into the functional consequences of tryptase inhibition beyond simple enzyme inactivation. To date, no such mechanistic studies for this compound in primary cell cultures have been published.
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, a compound would progress to in vivo studies in animal models that recapitulate key features of human allergic diseases. These studies are essential for evaluating the efficacy of the compound in a complex biological system.
Models of Allergen-Induced Bronchoconstriction and Airway Inflammation
Animal models of asthma, often in species such as sheep, guinea pigs, or mice, are critical for assessing the potential of a tryptase inhibitor to alleviate allergic airway responses. In a typical model, animals are sensitized to an allergen (e.g., ovalbumin, house dust mite) and then challenged with the same allergen to induce an asthmatic response.
The efficacy of a compound like this compound would be evaluated by its ability to reduce key features of the asthmatic response, such as:
Early Asthmatic Response (EAR): An immediate bronchoconstriction following allergen challenge.
Late Asthmatic Response (LAR): A more sustained bronchoconstriction that occurs hours after the initial challenge and is associated with airway inflammation.
Airway Hyperresponsiveness (AHR): An exaggerated bronchoconstrictor response to a non-specific stimulus (e.g., methacholine) following allergen challenge.
While other tryptase inhibitors have shown efficacy in these models, specific data demonstrating the effects of this compound on allergen-induced bronchoconstriction and airway inflammation in any animal model are not available in the public literature.
Evaluation of Inflammatory Cell Infiltration and Mediator Release
A key component of the in vivo evaluation is the assessment of the compound's impact on airway inflammation. This is typically done by analyzing the bronchoalveolar lavage (BAL) fluid of the animals after allergen challenge. The BAL fluid is examined for the number and type of inflammatory cells, such as eosinophils and neutrophils.
A successful tryptase inhibitor would be expected to reduce the influx of these inflammatory cells into the airways. Additionally, the levels of various inflammatory mediators, such as cytokines and chemokines, in the BAL fluid would be measured to assess the compound's anti-inflammatory activity. There are currently no published studies detailing the effects of this compound on inflammatory cell infiltration or mediator release in animal models.
A hypothetical representation of data from such a study is shown below:
| Treatment Group | Total Cells in BAL (x10^5) | Eosinophils in BAL (x10^4) | Neutrophils in BAL (x10^4) |
| Vehicle Control | 8.5 | 4.2 | 2.1 |
| Allergen Challenge + Vehicle | 25.2 | 15.8 | 8.5 |
| Allergen Challenge + this compound | 12.1 | 6.5 | 3.2 |
Note: This table presents hypothetical data to illustrate the expected outcomes of such an experiment and does not represent actual findings for this compound.
Research into Mechanisms of Therapeutic Resistance to Tryptase Inhibitors
Theoretical Frameworks of Drug Resistance in Enzymatic Inhibition
The emergence of resistance to a highly specific enzymatic inhibitor like BMS-354326 can be conceptualized through several established biological principles. These frameworks, largely derived from studies of other targeted therapies such as kinase inhibitors and other protease inhibitors, provide a foundation for anticipating how tryptase-dependent systems might adapt to sustained inhibition.
One of the primary theoretical mechanisms of resistance is the alteration of the drug target itself . This can occur through genetic mutations in the gene encoding for tryptase. Such mutations could potentially alter the inhibitor's binding site, thereby reducing the affinity of this compound for the enzyme. This would lead to a decrease in the inhibitor's potency and a diminished therapeutic effect. The specificity of serine protease inhibitors is often the result of precise molecular recognition, and even subtle changes in the target's active site can disrupt this interaction. patsnap.com
Another potential mechanism involves the upregulation of the target enzyme . An increase in the cellular production of tryptase could effectively overwhelm the inhibitor at standard concentrations, requiring higher levels of the drug to achieve the same degree of enzymatic inhibition. This compensatory mechanism would not alter the inhibitor's intrinsic activity but would shift the dose-response curve.
Furthermore, resistance could arise from alterations in downstream signaling pathways . If the pathological effects of tryptase are mediated through a specific signaling cascade, cells could potentially develop bypass mechanisms that activate downstream components of the pathway, rendering the inhibition of tryptase irrelevant. This form of resistance is common with inhibitors of signaling proteins and represents a significant hurdle in targeted therapy.
Finally, general mechanisms of drug resistance, such as increased drug efflux or altered drug metabolism , could also play a role. The overexpression of efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of a drug, preventing it from reaching its target. Similarly, an increased rate of metabolic inactivation of this compound would decrease its bioavailability and efficacy.
A hypothetical representation of how different mutations in the tryptase gene could affect the inhibitory concentration (IC50) of this compound is presented in the interactive table below.
| Tryptase Variant | Mutation Location | Predicted Effect on this compound Binding | Theoretical IC50 (nM) |
| Wild-Type | - | Normal Binding | 1.8 |
| Mutant A | Active Site | Decreased Affinity | 75.4 |
| Mutant B | Allosteric Site | Moderate Decrease in Affinity | 22.1 |
| Mutant C | Non-critical Domain | No Significant Change | 2.0 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Investigation of Potential Adaptive Mechanisms in Preclinical Settings
Preclinical models are essential for investigating the potential for and mechanisms of drug resistance. biobide.com For a tryptase inhibitor like this compound, several in vitro and in vivo models could be employed to study adaptive responses to long-term exposure.
In vitro models are a primary tool for studying the emergence of resistance. One common approach involves the continuous culture of mast cell lines or other relevant cell types in the presence of gradually increasing concentrations of this compound. This process selects for cells that develop mechanisms to survive and proliferate despite the presence of the inhibitor. Once a resistant cell line is established, it can be compared to the parental, sensitive cell line to identify the molecular changes responsible for the resistant phenotype.
Animal models , such as genetically engineered mice that express human tryptase, could also be utilized. researchgate.net Long-term administration of this compound in these models, particularly in the context of a chronic inflammatory condition, could lead to the development of resistance in vivo. Tissues and cells from these animals could then be analyzed to identify adaptive mechanisms. Zebrafish have also emerged as a valuable alternative preclinical model for in vivo testing. biobide.com
The table below illustrates a hypothetical experimental design for generating a this compound-resistant cell line in vitro.
| Experimental Phase | Duration | This compound Concentration | Key Objective |
| Initial Exposure | 2 weeks | 1x IC50 | Assess initial cellular response and toxicity. |
| Dose Escalation 1 | 4 weeks | 2x - 5x IC50 (gradual increase) | Select for cells with initial survival advantages. |
| Dose Escalation 2 | 6 weeks | 5x - 20x IC50 (gradual increase) | Promote the expansion of resistant clones. |
| Stabilization | 4 weeks | 20x IC50 (constant) | Establish a stable resistant cell line. |
| Characterization | Ongoing | - | Identify mechanisms of resistance. |
Note: This table represents a generalized workflow for developing drug-resistant cell lines and is not specific to published studies on this compound.
Methodologies for Identifying Resistance Markers in Experimental Models
Once resistant preclinical models have been developed, a variety of molecular and cellular techniques can be employed to identify the specific markers and mechanisms of resistance.
Genomic and transcriptomic analyses are powerful tools for identifying genetic and expression-level changes. DNA sequencing of the tryptase gene in resistant cell lines can pinpoint mutations that may interfere with this compound binding. mlsascp.com Whole-exome or whole-genome sequencing can identify mutations in other genes that may contribute to resistance through alternative pathways. Transcriptomic profiling, using techniques like RNA-sequencing, can reveal changes in gene expression, such as the upregulation of the tryptase gene itself or of genes involved in drug efflux or compensatory signaling pathways.
Proteomic and metabolomic approaches can provide further insights into the functional consequences of genomic and transcriptomic changes. Quantitative proteomics can measure changes in protein levels, including the target enzyme and other proteins in related pathways. Post-translational modifications of proteins can also be assessed. Metabolomics can identify alterations in cellular metabolism that may contribute to a resistant phenotype.
Functional assays are crucial for validating the findings from omics-based approaches. For instance, if a mutation in tryptase is identified, the mutant enzyme can be expressed and purified, and its binding affinity for this compound can be directly measured and compared to the wild-type enzyme. Similarly, if a bypass signaling pathway is suspected, the activity of key components of that pathway can be assayed in the presence and absence of this compound in both sensitive and resistant cells. The use of molecular modeling can also aid in understanding enzyme-inhibitor interactions and the potential impact of mutations.
The following table summarizes the primary methodologies for identifying resistance markers.
| Methodology | Type of Analysis | Potential Findings |
| DNA Sequencing | Genomic | Mutations in the tryptase gene or other resistance-related genes. mlsascp.com |
| RNA-Sequencing | Transcriptomic | Upregulation of tryptase, drug efflux pumps, or bypass pathway components. |
| Mass Spectrometry | Proteomic | Changes in protein expression levels and post-translational modifications. |
| Enzyme Inhibition Assays | Functional | Altered IC50 of this compound against mutant tryptase. |
| Cellular Proliferation Assays | Functional | Confirmation of the resistant phenotype in cell culture. |
Preclinical Combination Therapy Research Involving Bms 354326
Rationale for Multi-Targeting Approaches in Complex Inflammatory Conditions
Complex inflammatory conditions, such as rheumatoid arthritis, are characterized by the dysregulation of numerous intracellular signaling pathways that drive the production of inflammatory mediators and lead to tissue damage. nih.govnih.gov Single-target therapies can be effective, but their efficacy is often limited because the underlying pathology is driven by a network of interconnected signaling cascades. This complexity provides a strong rationale for multi-targeting approaches, which aim to modulate several key nodes within these pathological networks simultaneously. nih.gov
BMS-354326 (Dasatinib) is a second-generation tyrosine kinase inhibitor (TKI) with a mechanism of action that aligns well with this multi-targeting strategy. nih.gov It is known to potently inhibit not only the Bcr-Abl fusion protein but also a range of other tyrosine kinases involved in inflammatory processes, including Src family kinases (SFKs), c-Kit, and platelet-derived growth factor receptor (PDGFR). researchgate.net The inhibition of SFKs is particularly critical, as these kinases play a crucial role in mediating inflammatory responses associated with pyroptosis, a form of inflammatory cell death. nih.gov Furthermore, research has demonstrated that this compound can potently inhibit salt-inducible kinases (SIKs). portlandpress.com This inhibition promotes the polarization of macrophages towards an anti-inflammatory "regulatory-like" phenotype, characterized by high production of the anti-inflammatory cytokine IL-10 and low levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12. portlandpress.com By affecting the function of various immune cells, including neutrophils and macrophages, this compound can exert broad immunomodulatory and anti-inflammatory effects, making it a suitable candidate for combination therapies in complex inflammatory diseases. researchgate.netportlandpress.comnih.gov
Evaluation of Synergistic Efficacy in Preclinical Combination Regimens
Preclinical studies have been conducted to evaluate whether the multi-targeting action of this compound can create a synergistic effect when combined with other therapeutic agents. A notable study investigated the combination of this compound with a subtherapeutic dose of Infliximab, an anti-human tumor necrosis factor (anti-hTNF) biologic, in a human TNF-driven (Tg197) mouse model of rheumatoid arthritis. nih.gov
The findings demonstrated that while this compound as a monotherapy showed therapeutic effects, these effects were significantly enhanced when combined with a low dose of Infliximab. nih.gov This combination achieved an inhibition of clinical and histopathological signs of arthritis that was comparable to that of a high therapeutic dose of Infliximab monotherapy. nih.gov The synergy between the two compounds suggests that simultaneously targeting TNF signaling with Infliximab and intracellular pathways with this compound provides a more comprehensive blockade of the inflammatory cascade than either agent alone. nih.gov
The enhanced efficacy of the combination therapy was evident in the significant amelioration of key histopathological features of arthritis, including synovitis, bone erosion, and cartilage destruction, even when using a dose of Infliximab that was ineffective on its own. nih.gov
| Treatment Group | Effect on Synovitis | Effect on Bone Erosion | Effect on Cartilage Destruction |
|---|---|---|---|
| This compound (3 mg/Kg) + Infliximab (1 mg/Kg) | Enhanced inhibitory effect | Significantly reduced | Enhanced inhibitory effect |
| This compound (10 mg/Kg) + Infliximab (1 mg/Kg) | Significantly ameliorated | Significantly ameliorated | Significantly ameliorated |
| This compound (30 mg/Kg) + Infliximab (1 mg/Kg) | Significantly ameliorated | Significantly ameliorated | Significantly ameliorated |
| Infliximab (10 mg/Kg - High Dose Monotherapy) | Significant amelioration | Significant amelioration | Significant amelioration |
Identification of Complementary Therapeutic Agents for Enhanced Outcomes
The preclinical evidence points toward anti-hTNF biologics as a key class of complementary therapeutic agents for use with this compound. The study utilizing the Tg197 RA mouse model specifically identified Infliximab as a successful combination partner. nih.gov The rationale for this complementarity lies in their distinct but overlapping mechanisms of action. Infliximab directly neutralizes the pro-inflammatory cytokine TNF-α, a major driver of inflammation in rheumatoid arthritis. nih.gov this compound, in contrast, works intracellularly to inhibit multiple tyrosine kinases that are downstream of various cytokine and growth factor receptors, thereby dampening the signaling that leads to the production of TNF-α and other inflammatory mediators. researchgate.netportlandpress.com
The combination of this compound with a subtherapeutic dose of an anti-hTNF agent demonstrates a potential strategy for achieving high therapeutic efficacy while potentially reducing the exposure to the biologic agent. nih.gov This approach could be advantageous in clinical settings, as it might lead to better long-term outcomes and a more favorable profile regarding the effects of high-dose biologic therapy. The success of this combination in a preclinical model underscores the potential of pairing a broad-spectrum kinase inhibitor like this compound with a targeted biologic therapy to create a more potent and comprehensive anti-inflammatory effect. nih.gov
Advanced Research Methodologies and Future Directions for Bms 354326 Studies
Innovations in In Vitro Pharmacology and High-Throughput Screening for Tryptase Inhibitors
In vitro pharmacology plays a crucial role in the initial assessment of compounds like BMS-354326. This involves using controlled laboratory settings to study the compound's effects on biological targets, such as human tryptase. High-throughput screening (HTS) is an advanced technique used to rapidly test large libraries of compounds for their ability to inhibit the target enzyme. nih.gov Innovations in this area include the development of more sensitive and specific assays that can accurately measure tryptase activity and its inhibition. southtees.nhs.ukouh.nhs.uk These methods allow for the efficient identification of potential lead compounds and the determination of their potency and selectivity against tryptase compared to other related enzymes like trypsin. researchgate.netmedkoo.com
Data from in vitro studies would typically include:
| Assay Type | Target Enzyme | This compound Activity (Example Data Type) |
| Enzyme Inhibition Assay | Human Tryptase | IC50 (nM) |
| Selectivity Assay | Human Trypsin | IC50 (nM) |
| Cellular Degranulation Assay | Mast Cells | Inhibition Percentage (%) |
Development and Refinement of Translational In Vivo Disease Models
Translational in vivo models are essential for evaluating the efficacy of compounds like this compound in a living system and understanding their potential effects in disease contexts. These models aim to mimic aspects of human diseases where mast cells and tryptase are implicated, such as allergic inflammation or respiratory conditions. nih.govdiva-portal.org Refinements in this area include developing more accurate and predictive animal models, such as genetically modified strains or models that better replicate the complexity of human immune responses. diva-portal.orgfrontiersin.orgnih.gov Studies using these models can assess the compound's ability to reduce inflammation, inhibit mast cell-mediated responses, and improve disease symptoms. nih.govdiva-portal.org The use of humanized mouse models, for instance, can help interrogate pharmacokinetic/pharmacodynamic relationships for human-specific antagonists. frontiersin.org
Examples of in vivo models relevant to tryptase inhibitors and mast cell biology include:
Allergic sheep model for airway inflammation. nih.gov
Mouse models of COPD-associated inflammation. diva-portal.org
Murine models of anaphylaxis (passive cutaneous anaphylaxis and passive systemic anaphylaxis). nih.gov
Human MRGPRX2 knock-in mice for studying mast cell receptor antagonists. frontiersin.org
Computational Chemistry and Molecular Modeling Applications in Drug Discovery
Computational chemistry and molecular modeling techniques are increasingly vital in the research and development of drug candidates like tryptase inhibitors. anu.edu.aukallipos.gramazon.comscm.comwiley.com These methods use computational approaches to study the structure, properties, and interactions of molecules. kallipos.gramazon.com For this compound, computational studies could involve:
Molecular Docking: Predicting how this compound binds to the active site of human tryptase, providing insights into its inhibitory mechanism.
Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound bound to tryptase to understand the stability and interactions of the complex over time.
Quantitative Structure-Activity Relationship (QSAR): Developing models that relate the chemical structure of this compound and related compounds to their biological activity, which can guide the design of more potent and selective inhibitors.
ADME Prediction: Estimating the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-likeness.
These computational approaches can help prioritize compounds for synthesis and in vitro/in vivo testing, potentially accelerating the drug discovery process. amazon.com
Interdisciplinary Collaborations in Mast Cell Biology and Pharmacology Research
Advancing the understanding and potential therapeutic applications of compounds like this compound necessitates strong interdisciplinary collaborations. Research in mast cell biology and pharmacology benefits greatly from the integration of expertise from various fields, including chemistry, biology, immunology, medicine, and computational science. embrn.eubritmycolsoc.org.uk Collaborative efforts can facilitate the translation of basic research findings into potential clinical applications. Networks and societies focused on mast cell and basophil research, such as the European Mast Cell and Basophil Research Network (EMBRN), play a crucial role in fostering these collaborations, enabling the sharing of knowledge, resources, and innovative methodologies across institutions and countries. embrn.eu These collaborations are key to unraveling the complex roles of mast cells and tryptase in health and disease and exploring the full potential of inhibitors like this compound.
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of BMS-354326, and how can researchers validate these methods?
- Methodological Answer : Reproducible synthesis requires rigorous documentation of reaction conditions (e.g., temperature, catalysts, solvents), purification steps, and characterization data. Researchers should cross-reference peer-reviewed protocols for analogous compounds and validate their process via independent replication. For novel synthetic routes, include detailed spectral data (NMR, HPLC) and comparative analysis with literature benchmarks. Experimental sections must explicitly describe deviations from published methods to avoid ambiguity .
Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using validated positive/negative controls. Dose-response curves should span 3–5 log units to establish potency (EC50/IC50). Include triplicate measurements to assess intra-assay variability. Pre-screen for cytotoxicity in relevant cell lines to rule out nonspecific effects. Document assay conditions (pH, temperature, incubation time) to align with FAIR data principles .
Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?
- Methodological Answer :
| Technique | Purpose | Validation Criteria | References |
|---|---|---|---|
| NMR | Confirm molecular structure | Match peaks to predicted shifts; ≥95% purity | |
| HPLC-MS | Assess purity and detect impurities | Single dominant peak (≥98% area under curve) | |
| X-ray Crystallography | Resolve stereochemistry (if applicable) | R-factor ≤ 0.05; compare to known analogs |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., dosing regimen, animal models, analytical methods). Replicate conflicting experiments under standardized conditions, controlling for factors like diet, metabolic inhibitors, or formulation differences. Use compartmental modeling to compare absorption rates across studies. Contradictions may arise from interspecies variability or assay sensitivity limits, necessitating in vitro-in vivo correlation (IVIVC) studies .
Q. What strategies optimize this compound’s selectivity against off-target receptors in complex biological systems?
- Methodological Answer : Employ computational docking to predict off-target interactions and prioritize high-risk receptors. Validate predictions using panels of receptor-binding assays (e.g., radioligand displacement). For persistent off-target effects, use structure-activity relationship (SAR) studies to modify functional groups while monitoring potency. Advanced techniques like cryo-EM can elucidate binding conformations to guide selectivity engineering .
Q. Which statistical approaches address variability in dose-response studies of this compound’s efficacy?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data, reporting 95% confidence intervals for EC50 values. Use ANOVA or mixed-effects models to account for batch-to-batch variability or inter-lab differences. For high variability, increase sample size or adopt orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Open-source tools like R or Python’s SciPy package enable robust statistical validation .
Data Contradiction and Reproducibility Framework
For unresolved discrepancies, adopt the following workflow:
Systematic Review : Catalog all published data on this compound, noting experimental conditions and outcomes .
Controlled Replication : Repeat key studies with standardized protocols .
Multivariate Analysis : Identify confounding variables (e.g., pH, temperature) using factorial design experiments .
Transparent Reporting : Publish negative or conflicting results in open-access repositories to inform the field .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
